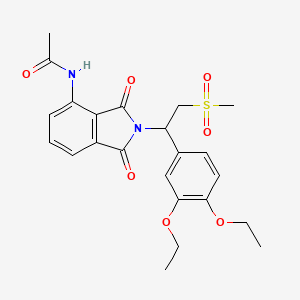

N-(2-(1-(3,4-diethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetaMide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C23H26N2O7S |

|---|---|

Molecular Weight |

474.5 g/mol |

IUPAC Name |

N-[2-[1-(3,4-diethoxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

InChI |

InChI=1S/C23H26N2O7S/c1-5-31-19-11-10-15(12-20(19)32-6-2)18(13-33(4,29)30)25-22(27)16-8-7-9-17(24-14(3)26)21(16)23(25)28/h7-12,18H,5-6,13H2,1-4H3,(H,24,26) |

InChI Key |

QLVBUUCXCRRWIP-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)OCC |

Origin of Product |

United States |

Biological Activity

N-(2-(1-(3,4-diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, also known as Apremilast Impurity D, is a compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C22H24N2O7S

- Molecular Weight : 460.5 g/mol

- CAS Number : 253168-86-4

- Boiling Point : 741.3 ± 60.0 °C (Predicted)

- Density : 1.381 ± 0.06 g/cm³ (Predicted)

- pKa : 14.01 ± 0.20 (Predicted)

This compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 is involved in the degradation of cyclic adenosine monophosphate (cAMP), a critical signaling molecule in various cellular processes related to inflammation and immune response.

Key Mechanisms:

- Inhibition of PDE4 : By inhibiting PDE4, the compound increases intracellular cAMP levels, leading to a reduction in the expression of inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin (IL)-17 .

- Antitumor Activity : Research indicates that related compounds may exhibit selective cytotoxic effects on cancer cells without affecting normal cells, suggesting potential applications in cancer therapy .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using various assays such as DPPH and nitric oxide scavenging activities. Although specific data for this compound is limited, related compounds show significant antioxidant activity .

Antibacterial Activity

Studies have demonstrated that derivatives of similar structural classes exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The antibacterial activity was assessed using the agar well diffusion method .

| Compound Name | Inhibition Zone (E. coli) | Inhibition Zone (S. aureus) |

|---|---|---|

| Compound 3a | 15 mm | 16 mm |

| Compound 3b | 16 mm | 15 mm |

| Compound 3c | 17 mm | 17 mm |

This table illustrates the comparative antibacterial efficacy of synthesized compounds related to this compound.

Case Studies and Research Findings

- Inflammation and Immune Response :

- Cancer Therapy :

- Pharmacological Profiles :

Preparation Methods

General Synthetic Strategy

The compound belongs to a class of cyclic amides characterized by an isoindolinone core with acetamide substitution and a 3,4-diethoxyphenyl moiety linked via a methylsulfonyl-ethyl side chain. The preparation generally involves:

- Formation of the isoindolinone ring system from phthalic anhydride derivatives.

- Introduction of the 3,4-diethoxyphenyl substituent through chiral amine intermediates.

- Installation of the methylsulfonyl group on the ethyl linker.

- Final acetamide functionalization at the isoindolinone nitrogen.

This synthetic approach is consistent with methods disclosed for related PDE4 inhibitors, such as Apremilast, which shares a similar core structure and substituents but with 3-ethoxy-4-methoxyphenyl instead of 3,4-diethoxyphenyl.

Key Starting Materials and Intermediates

| Compound | Role in Synthesis | Molecular Formula | Source/Reference |

|---|---|---|---|

| 3,4-Diethoxyphenyl-substituted chiral amino acid salt | Provides chiral center and aromatic substituent | C12H16NO4S (approx.) | Patents US20170087129A1, chemical catalogs |

| 3-Acetamidophthalic anhydride | Precursor for isoindolinone ring formation | C10H7NO4 | US5698579A |

| Methylsulfonyl-ethylamine derivatives | Introduce methylsulfonyl group on side chain | C3H9O2S (approx.) | PharmaAffiliates, patent literature |

Detailed Stepwise Preparation Method

Step 1: Synthesis of Chiral Amino Acid Salt

- The chiral amino acid salt bearing the 3,4-diethoxyphenyl group and methylsulfonyl substituent is prepared via asymmetric synthesis or resolution techniques.

- This intermediate is critical for introducing stereochemistry and the methylsulfonyl functionality on the ethyl side chain.

- Chiral amino acid salts of the (S)-enantiomer are preferred to obtain the desired optical activity in the final compound.

Step 2: Formation of the Isoindolinone Core

- 3-Acetamidophthalic anhydride is reacted with the chiral amino acid salt under controlled conditions.

- The nucleophilic amine group attacks the anhydride, leading to ring closure and formation of the 1,3-dioxoisoindolin-4-yl moiety.

- This step establishes the cyclic amide structure essential for biological activity.

Step 3: Introduction of the Methylsulfonyl-Ethyl Side Chain

- The methylsulfonyl group is introduced via alkylation or sulfonylation reactions on the ethyl linker attached to the phenyl ring.

- Oxidation of methylthio precursors to methylsulfonyl can be employed using oxidants like m-chloroperbenzoic acid (m-CPBA).

- Proper protection and deprotection strategies ensure selective functionalization without affecting the isoindolinone core.

Step 4: Final Acetylation

- The nitrogen atom on the isoindolinone ring is acetylated using acetic anhydride or acetyl chloride.

- This step yields the acetamide functional group, completing the target molecule's structure.

Representative Reaction Conditions

| Step | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Chiral amino acid salt formation | Chiral amino acids, sulfonylating agents | Methanol, dichloromethane | 0–25°C | Several hours | Enantioselective synthesis |

| Isoindolinone ring closure | 3-Acetamidophthalic anhydride, chiral amine salt | DMF, toluene | 80–120°C | 12–24 h | Controlled heating for cyclization |

| Methylsulfonyl introduction | m-CPBA or equivalent oxidant | Dichloromethane | 0–25°C | 2–6 h | Oxidation of methylthio to methylsulfonyl |

| Acetylation | Acetic anhydride or acetyl chloride | Pyridine or DMF | 0–50°C | 1–4 h | Acetamide formation |

Purification and Characterization

- Purification is typically achieved by recrystallization or chromatographic techniques (e.g., silica gel column chromatography).

- Characterization includes NMR spectroscopy, mass spectrometry, and chiral HPLC to confirm structure and enantiomeric purity.

- Polymorphic forms and solvates may be isolated and characterized, as noted in patent disclosures.

Summary Table of Preparation Method

| Preparation Stage | Key Reaction | Starting Material | Product/Intermediate | Reference |

|---|---|---|---|---|

| 1. Chiral amine synthesis | Asymmetric synthesis or resolution | 3,4-Diethoxybenzaldehyde, amino acids | (S)-2-(3,4-Diethoxyphenyl)-1-(methylsulfonyl)ethylamine | US20170087129A1 |

| 2. Isoindolinone formation | Ring closure with anhydride | 3-Acetamidophthalic anhydride + chiral amine | N-(2-(1-(3,4-Diethoxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl) intermediate | US5698579A |

| 3. Methylsulfonyl introduction | Oxidation of methylthio group | Methylthio precursor | Methylsulfonyl-substituted intermediate | Patent literature |

| 4. Acetylation | Acetylation of amine | Isoindolinone intermediate | Final acetamide compound | US20170087129A1 |

Research Findings and Considerations

- The stereochemistry of the chiral center significantly influences biological activity; thus, enantiomerically pure intermediates are crucial.

- The use of chiral amino acid salts as starting materials allows for stereoselective synthesis.

- Oxidation steps must be carefully controlled to avoid over-oxidation or side reactions.

- The compound’s molecular weight is approximately 474.53 g/mol, with the molecular formula C23H26N2O7S.

- Physical properties such as predicted boiling point (~741 °C) and density (~1.38 g/cm³) guide purification and handling protocols.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing N-(2-(1-(3,4-diethoxyphenyl)-2-(Methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, condensation, and purification via chromatography. Critical steps include:

- Step 1 : Activation of the 3,4-diethoxyphenyl precursor using sulfonylating agents (e.g., methanesulfonyl chloride) under anhydrous conditions.

- Step 2 : Coupling with the isoindolinone core via a base-mediated reaction (e.g., potassium carbonate in DMF) at controlled temperatures (0–25°C) to prevent side reactions.

- Step 3 : Acetamide introduction via amidation, requiring stoichiometric control and TLC monitoring (hexane:ethyl acetate, 3:1) to confirm completion .

- Optimization : Yield improvements (≥70%) are achieved by adjusting solvent polarity (e.g., DMF for solubility), reaction time (12–24 hours), and catalyst selection (e.g., triethylamine for acid scavenging) .

Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm⁻¹, amide C=O at ~1660 cm⁻¹) .

- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.8–7.5 ppm for diethoxyphenyl), methylsulfonyl protons (singlet at δ 3.1–3.3 ppm), and acetamide NH (δ 8.1–9.8 ppm). Use deuterated chloroform or DMSO for solubility .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ peak) and fragmentation patterns to validate substituent placement .

Advanced Research Questions

Q. How can computational methods predict the electronic and thermodynamic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculates HOMO-LUMO gaps to assess charge transfer potential (e.g., B3LYP/6-31G* basis set).

- Molecular Electrostatic Potential (MEP) : Maps electron-rich/depleted regions to predict reactivity (e.g., sulfonyl group as electrophilic site) .

- Thermodynamic Stability : Gibbs free energy (ΔG) and enthalpy (ΔH) simulations using Gaussian09 or ORCA software to evaluate isomerization risks .

Q. What strategies resolve contradictions in crystallographic data, such as conformational polymorphism?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolve polymorphic variations by growing crystals in multiple solvents (e.g., dichloromethane vs. ethanol).

- Hydrogen Bond Analysis : Compare dimerization patterns (e.g., R₂²(10) motifs) across polymorphs to explain conformational differences (e.g., dihedral angle variations of 54.8°–77.5° between aromatic rings) .

- Dynamic NMR : Track temperature-dependent conformational changes in solution to correlate with solid-state data .

Q. How can researchers assess the biological activity of this compound while mitigating false positives in assays?

- Methodological Answer :

- Dose-Response Curves : Use IC₅₀ values (e.g., 10–100 µM) in enzyme inhibition assays (e.g., kinase or protease targets) with triplicate measurements.

- Counter-Screens : Test against related off-target proteins (e.g., cytochrome P450 isoforms) to exclude non-specific binding .

- Cytotoxicity Controls : Include cell viability assays (MTT or resazurin) to distinguish true activity from cell death artifacts .

Q. What methodological approaches address discrepancies in spectroscopic data during purity validation?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., aromatic protons) and confirm connectivity .

- HPLC-PDA/MS : Detect impurities (<1%) using reverse-phase columns (C18) with UV (254 nm) and mass detection .

- Elemental Analysis : Validate C/H/N/S percentages (deviation ≤0.4% from theoretical) to confirm stoichiometry .

Data Contradiction & Theoretical Analysis

Q. How should researchers reconcile conflicting results in reaction mechanism proposals?

- Methodological Answer :

- Isotopic Labeling : Track ¹³C or ²H in intermediates to confirm mechanistic pathways (e.g., SN2 vs. radical mechanisms) .

- Kinetic Studies : Measure activation energy (Ea) via Arrhenius plots under varying temperatures to distinguish rate-determining steps .

- Computational Transition-State Modeling : Identify energy barriers using DFT to validate proposed intermediates .

Q. What frameworks guide the integration of experimental and theoretical data for publication?

- Methodological Answer :

- Multi-Disciplinary Validation : Cross-reference computational predictions (e.g., dipole moments) with experimental data (e.g., dielectric constant measurements) .

- Error Analysis : Report confidence intervals (95% CI) for spectral assignments and statistical significance (p<0.05) in bioactivity data .

- FAIR Data Principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or PubChem .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.